2-fluoro-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzamide
Description
2-Fluoro-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzamide is a synthetic small molecule characterized by a phthalazine core substituted with a 4-oxo group, a 2-(pyrrolidin-1-yl)ethyl side chain at position 3, and a 2-fluorobenzamide moiety linked via a methylene bridge. The pyrrolidine ring in this compound may enhance solubility and facilitate hydrogen bonding with biological targets, while the fluorine atom on the benzamide could improve metabolic stability and lipophilicity.
Properties
IUPAC Name |
2-fluoro-N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2/c23-19-10-4-3-9-18(19)21(28)24-15-20-16-7-1-2-8-17(16)22(29)27(25-20)14-13-26-11-5-6-12-26/h1-4,7-10H,5-6,11-15H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQKRRLQVXDAPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Fluoro-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure with a fluorine atom, a benzamide moiety, and a pyrrolidine ring. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Properties
Research has indicated that derivatives of phthalazinone compounds exhibit significant antimicrobial activity. For instance, studies have shown that phthalazinones can inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis or inhibiting essential metabolic pathways. The specific activity of this compound against various bacterial strains remains to be fully elucidated but suggests potential as an antimicrobial agent.
Anticancer Activity
Preliminary studies suggest that phthalazinone derivatives possess anticancer properties. For example, compounds similar to this compound have been observed to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. In vitro assays have demonstrated cytotoxic effects on various cancer cell lines, indicating a promising avenue for further research.
Neuropharmacological Effects
The pyrrolidine component of the compound may contribute to neuropharmacological effects. Compounds containing pyrrolidine rings have been studied for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems. Research is ongoing to determine the specific neuroactive properties of this compound.
The exact mechanisms by which this compound exerts its biological effects are not yet fully understood. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in key metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry highlighted that phthalazinone derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting a similar potential for 2-fluoro-N-benzamide derivatives .
- Anticancer Research : In a study conducted on various cancer cell lines, it was found that certain phthalazinone derivatives could inhibit tumor growth by inducing apoptosis through mitochondrial pathways . This indicates that 2-fluoro-N-benzamide may also share these properties.
- Neuropharmacological Investigation : Research examining the effects of pyrrolidine-containing compounds on neurotransmitter systems revealed potential for modulation of dopamine and serotonin receptors, which could be relevant for developing treatments for depression or anxiety disorders .
Data Tables
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural motifs to 2-fluoro-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzamide exhibit significant anticancer properties. The presence of the pyrrolidine ring and fluoro substituent enhances biological activity against various cancer cell lines. For instance, studies have shown that derivatives of dihydrophthalazine compounds can inhibit tumor growth by inducing apoptosis in cancer cells .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Compounds containing fluorine atoms are known to enhance the lipophilicity and bioavailability of drugs, which can lead to improved efficacy against bacterial strains. Preliminary studies on related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
Neurological Applications
The pyrrolidine moiety is often associated with neuroactive properties. Research indicates that similar compounds can interact with neurotransmitter systems, potentially providing therapeutic effects for conditions such as anxiety and depression. The modification of existing frameworks with the benzamide structure may yield derivatives suitable for neuropharmacological studies .
Drug Design and Development
The unique chemical structure of this compound allows for the exploration of structure-activity relationships (SAR). This is crucial in drug design processes where subtle changes in molecular structure can significantly affect biological activity. The compound serves as a lead compound for synthesizing new analogs with enhanced therapeutic profiles.
Mechanism of Action Studies
Understanding the mechanism through which this compound exerts its effects is vital for its application in drug development. Research into similar compounds has revealed that they may act through multiple pathways, including inhibition of specific enzymes or receptors involved in disease processes. This insight can guide further research into optimizing the compound's efficacy and safety profiles .
Polymer Chemistry
The incorporation of this compound into polymer matrices could enhance the properties of materials used in biomedical applications. Its ability to modify surface characteristics and improve biocompatibility makes it a candidate for developing drug delivery systems or coatings for medical implants .
Nanotechnology
In nanotechnology, the compound's potential use as a building block for nanoparticles or nanocarriers is being explored. The functional groups present may facilitate interactions with biological targets, allowing for targeted drug delivery systems that improve therapeutic outcomes while minimizing side effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Phthalazine Derivatives
*Calculated based on formula C₂₂H₂₃FN₃O₂; †Calculated for C₁₈H₁₄ClF₂N₂O₂.
Key Observations:
Substituent Effects on Lipophilicity:
- The target compound’s pyrrolidine side chain introduces a tertiary amine, likely improving aqueous solubility compared to the methyl group in the analogue from . Chlorine in the latter increases lipophilicity but may reduce metabolic stability relative to fluorine.
- The fluorinated benzamide in both compounds enhances resistance to oxidative metabolism, a common strategy in drug design.
Impact of Heterocyclic Cores:
- The chromen-4-one and pyrazolo[3,4-d]pyrimidine moieties in ’s Example 53 suggest divergent biological targets (e.g., kinases or topoisomerases) compared to the phthalazine core.
Q & A
Q. What are the key synthetic strategies for preparing 2-fluoro-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Formation of the phthalazinone core via cyclization of substituted anthranilic acid derivatives under acidic conditions .
- Step 2 : Introduction of the pyrrolidine-ethyl moiety using alkylation or Mitsunobu reactions, with careful control of steric hindrance and protecting groups (e.g., tert-butoxycarbonyl, BOC) .
- Step 3 : Amide coupling between the fluorobenzoyl chloride and the phthalazine-methylamine intermediate, employing coupling agents like HATU or EDCI in anhydrous DMF .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures ensure high purity (>95%) .
Q. Which characterization techniques are critical for confirming the compound’s structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify regiochemistry and functional groups, with deuterated DMSO or CDCl₃ as solvents. For example, the fluorobenzamide proton signals appear downfield (~8.1–8.3 ppm) due to electron withdrawal .
- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS confirms the molecular ion ([M+H]⁺) with <5 ppm error .
- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities. SHELX software refines atomic coordinates, thermal parameters, and hydrogen bonding networks .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?
- Methodological Answer :
- Case Example : If NMR suggests a planar amide conformation but X-ray shows non-planarity due to steric strain, perform DFT calculations (e.g., Gaussian 16) to compare energy minima of conformers. Validate using variable-temperature NMR to assess rotational barriers .
- Refinement Tools : Use SHELXL’s TWIN/BASF commands to model disorder or twinning in crystallographic data, ensuring R-factor convergence <5% .
Q. What strategies optimize reaction yields for the pyrrolidine-ethyl substituent under steric constraints?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 24 hrs reflux) while improving yield by 15–20% .
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMAc) enhance nucleophilicity of the pyrrolidine nitrogen. Additives like DBU mitigate acid byproducts .
- Kinetic Monitoring : In situ FTIR tracks reagent consumption, allowing real-time adjustment of stoichiometry .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Tools like SwissADME calculate logP (lipophilicity), BBB permeability, and CYP450 inhibition. The pyrrolidine group enhances solubility but may increase metabolic liability .
- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., PARP-1) using GROMACS. Analyze hydrogen bonds (<3.0 Å) and binding free energy (MM-PBSA) to prioritize analogs .
Q. How to design experiments for evaluating biological activity while minimizing off-target effects?
- Methodological Answer :
- Target Validation : Use CRISPR/Cas9 knockout cell lines to confirm on-target effects (e.g., DNA repair inhibition).
- Selectivity Screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) at 1 µM. IC₅₀ ratios >100-fold indicate specificity .
- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to detect oxidative metabolites (e.g., N-oxide formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
